Benzoyl-dl-fenilalanina

Descripción general

Descripción

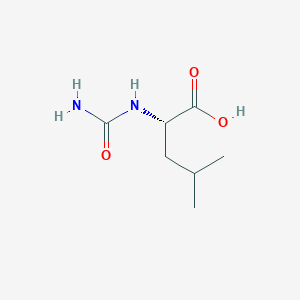

Benzoyl-dl-phenylalanine is an organic compound that belongs to the class of phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group .

Synthesis Analysis

The synthesis of Benzoyl-dl-phenylalanine can be achieved through various methods. One such method involves the use of aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis

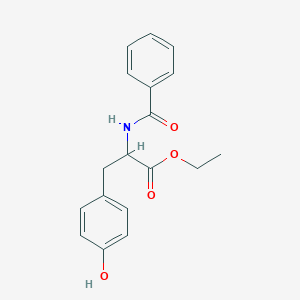

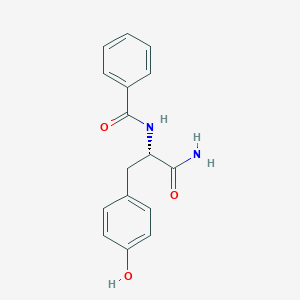

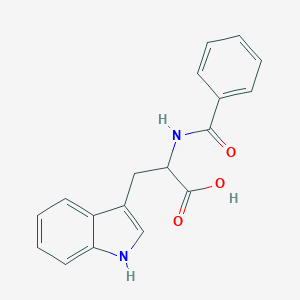

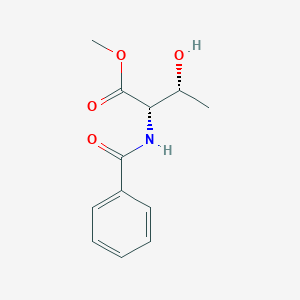

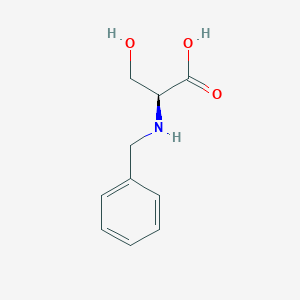

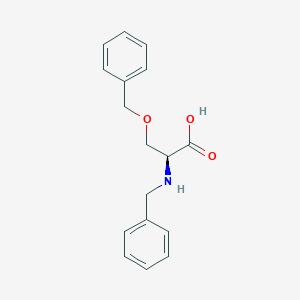

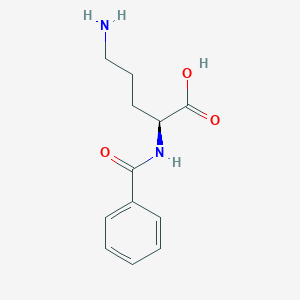

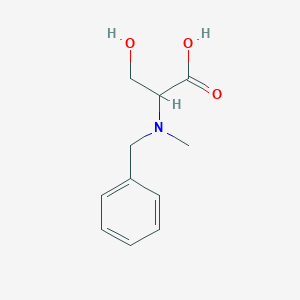

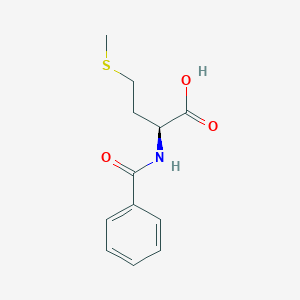

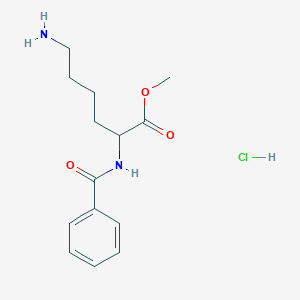

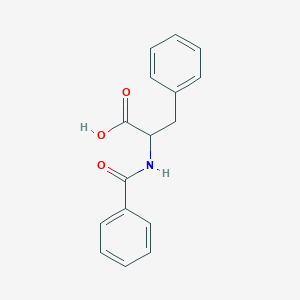

The molecular formula of Benzoyl-dl-phenylalanine is C16H15NO3 . Its molecular weight is 269.2952 . The IUPAC Standard InChI is InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 .Chemical Reactions Analysis

Benzoyl-dl-phenylalanine is a photoreactive amino acid . When this peptide was photolyzed at 350 nm in a 1:1 molar ratio with calmodulin in the presence of 500 pM CaCL, 70% of the calmodulin was derivatized .Physical and Chemical Properties Analysis

Benzoyl-dl-phenylalanine has a molecular weight of 269.30 . Its physical state at 20 degrees Celsius is solid .Aplicaciones Científicas De Investigación

Biosíntesis de L-Fenilalanina

Benzoyl-dl-fenilalanina se puede utilizar en la biosíntesis de L-fenilalanina a partir de precursores aromáticos económicos como el benzaldehído o el alcohol bencílico. Este proceso es significativo ya que proporciona un método para producir L-fenilalanina en un sistema autosuficiente en cofactores sin la necesidad de reductores adicionales .

Interacciones proteína-proteína (IPP)

El compuesto se utiliza en el estudio de las interacciones proteína-proteína a través de aminoácidos fotoactivables como la p-benzoil-L-fenilalanina (pBpa). Esta aplicación es crucial para comprender procesos biológicos complejos y se puede utilizar tanto in vitro como en células vivas .

Fotomarcado de biomoléculas

This compound sirve como un aminoácido fotoreactivo para el fotomarcado de biomoléculas. Por ejemplo, se ha utilizado para sustituir el triptófano en péptidos que se unen a la calmodulina, lo que ayuda en el estudio de las estructuras e interacciones de las proteínas .

Propósitos educativos

Por último, este compuesto se puede utilizar para fines educativos, como demostrar técnicas de síntesis química o ilustrar vías bioquímicas en entornos académicos.

Cada área de aplicación aprovecha la estructura química única de this compound para explorar diferentes aspectos de la investigación científica, mostrando su versatilidad e importancia en varios campos.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

In the future, the efficiency of L-phenylalanine production from benzyl alcohol can be further optimized by screening and evolving target enzymes with higher activity . This could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

Análisis Bioquímico

Biochemical Properties

Benzoyl-dl-phenylalanine plays a significant role in biochemical reactions, particularly in the context of photoaffinity labeling. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to photolabel calmodulin, a calcium-binding messenger protein, by substituting it in place of tryptophan in a calmodulin-binding peptide . The interaction between benzoyl-dl-phenylalanine and calmodulin is highly specific and can be induced by photolysis, demonstrating its utility in studying protein-protein interactions.

Cellular Effects

Benzoyl-dl-phenylalanine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into peptides, it can be used to study the binding and activation of receptors such as calmodulin . This compound’s ability to photolabel specific proteins allows researchers to investigate the dynamic interactions within cells and understand how these interactions influence cellular functions.

Molecular Mechanism

The molecular mechanism of benzoyl-dl-phenylalanine involves its ability to form covalent bonds with target proteins upon exposure to light. This photoreactive property enables it to bind to specific sites on proteins, thereby inhibiting or activating their functions. For instance, benzoyl-dl-phenylalanine can be incorporated into synthetic peptides, which then bind to target proteins like calmodulin. Upon photolysis, the compound forms a covalent bond with the protein, allowing researchers to study the protein’s structure and function in detail .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoyl-dl-phenylalanine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoyl-dl-phenylalanine remains stable under specific conditions, but its photoreactive properties can lead to degradation if exposed to light for extended periods . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its activity over time, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of benzoyl-dl-phenylalanine vary with different dosages in animal models. At lower doses, the compound can effectively label target proteins without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular functions and metabolic processes . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Benzoyl-dl-phenylalanine is involved in various metabolic pathways. It can be metabolized through pathways that involve enzymes such as phenylalanine transaminase and phenylpyruvate decarboxylase . These enzymes facilitate the conversion of benzoyl-dl-phenylalanine into intermediates like phenylpyruvate and phenylacetate, which are further processed in the metabolic network. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of benzoyl-dl-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function within the cell.

Subcellular Localization

Benzoyl-dl-phenylalanine’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on protein activity and function . For example, when incorporated into peptides, benzoyl-dl-phenylalanine can localize to the endoplasmic reticulum or cytosol, depending on the peptide’s targeting signals . This localization is crucial for studying the compound’s role in various cellular processes.

Propiedades

IUPAC Name |

2-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKISZUVEBESJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311364 | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-76-0, 93059-41-7, 2566-22-5 | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2901-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC167264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.